molecular formula C14H16ClNO4 B6634544 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid

Cat. No.: B6634544
M. Wt: 297.73 g/mol
InChI Key: UZQMCDCGNZFBMG-UHFFFAOYSA-N
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Description

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 3-chloro-2-methylbenzoyl group and an acetic acid moiety

Properties

IUPAC Name

2-[4-(3-chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-9-11(3-2-4-12(9)15)14(19)16-5-6-20-8-10(16)7-13(17)18/h2-4,10H,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQMCDCGNZFBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N2CCOCC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid typically involves the reaction of 3-chloro-2-methylbenzoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The chloro group in the benzoyl moiety can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoyl derivatives.

Scientific Research Applications

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid
  • 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]propanoic acid

Uniqueness

2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid is unique due to its specific substitution pattern and the presence of both a morpholine ring and a benzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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